LDN-193188

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LDN 193188: 是一种化学化合物,以其作为磷脂酰胆碱转移蛋白抑制剂的作用而闻名。 该化合物在调节肝脏葡萄糖代谢和促进胰岛素非依赖性磷酸化关键胰岛素信号传导分子方面具有重要意义 .

准备方法

合成路线和反应条件: :LDN 193188 的合成涉及多个步骤,从制备 2,4-二氯苯甲酰胺开始。然后,该中间体在特定条件下与 4,6-二甲基-2-嘧啶胺反应,生成最终产物。 反应条件通常包括使用二甲基亚砜等溶剂和催化剂来促进反应 .

工业生产方法: :LDN 193188 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常在室温下储存,可溶于二甲基亚砜 .

化学反应分析

反应类型: :LDN 193188 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气。

还原: 此反应涉及添加氢气或去除氧气。

取代: 此反应涉及用另一种原子或原子团取代一个原子或原子团。

常见试剂和条件

氧化: 常见的试剂包括过氧化氢和高锰酸钾。

还原: 常见的试剂包括氢化铝锂和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂。

主要产物: :从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生还原衍生物 .

科学研究应用

Introduction to LDN-193188

This compound is a synthetic compound recognized primarily as an inhibitor of phosphatidylcholine transfer protein. Its role in regulating hepatic glucose metabolism positions it as a significant candidate for research in metabolic disorders, particularly those related to insulin resistance and type 2 diabetes. By inhibiting this protein, this compound facilitates insulin-independent glucose uptake, thereby enhancing insulin sensitivity and improving metabolic profiles in experimental models .

Metabolic Disorders

This compound has shown promise in various applications related to metabolic health:

- Insulin Sensitivity Improvement : Studies indicate that this compound enhances insulin sensitivity, making it a potential therapeutic agent for conditions like type 2 diabetes and metabolic syndrome. It promotes glucose uptake independently of insulin signaling, which is crucial for patients with insulin resistance.

- Lipid Metabolism Modulation : The compound also impacts lipid profiles by modulating the activity of enzymes involved in lipid metabolism. This dual action on both glucose and lipid metabolism highlights its potential in treating metabolic disorders comprehensively.

Cancer Research

This compound's mechanism of action may extend to cancer therapy:

- Anti-Cancer Properties : Preliminary research suggests that this compound could have anti-cancer effects, particularly in hematological malignancies. Its ability to modulate metabolic pathways may influence tumor growth and survival, although detailed studies are still required to establish these effects conclusively.

Neurological Applications

Emerging studies suggest potential applications in neurological conditions:

- Neuroprotection : There is ongoing research into the neuroprotective effects of this compound, especially concerning neurodegenerative diseases. Its modulation of metabolic pathways could play a role in protecting neuronal health and function.

Chronic Pain Management

A study highlighted the efficacy of low-dose naltrexone in managing fibromyalgia, with participants experiencing significant pain reduction compared to placebo . This supports the hypothesis that compounds affecting similar pathways may yield beneficial outcomes for chronic pain syndromes.

Inflammatory Bowel Disease

Research indicates that low-dose naltrexone has shown effectiveness in treating Crohn's disease, with over 80% of participants reporting significant improvement in symptoms and inflammatory markers . This suggests that this compound might share similar therapeutic potential due to its metabolic modulation properties.

Dermatological Conditions

LDN has been reported to improve chronic inflammatory skin conditions significantly. For instance, patients with Hailey-Hailey disease experienced drastic improvements after treatment with low-dose naltrexone . This indicates a broader application for compounds like this compound in inflammatory conditions.

Comparative Analysis of Related Compounds

The following table summarizes the unique features and mechanisms of action of this compound compared to other compounds targeting similar pathways:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits phosphatidylcholine transfer protein | Promotes insulin-independent glucose uptake |

| Phosphatidylcholine Transfer Protein Inhibitor A | Inhibits phosphatidylcholine transfer protein | May have different selectivity compared to this compound |

| Lipid Metabolism Modulator B | Alters lipid metabolism | Focuses more on triglyceride levels |

| Insulin Sensitizer C | Enhances insulin signaling | Targets different pathways than this compound |

作用机制

LDN 193188 通过抑制磷脂酰胆碱转移蛋白发挥作用。这种抑制调节肝脏葡萄糖代谢并促进胰岛素非依赖性磷酸化关键胰岛素信号传导分子。 参与的分子靶标包括胰岛素信号通路中的各种酶和蛋白 .

相似化合物的比较

类似化合物

LDN 193189: 另一种具有类似性质的磷脂酰胆碱转移蛋白抑制剂。

多索莫芬: 一种对磷脂酰胆碱转移蛋白具有类似抑制作用的化合物。

独特性: :LDN 193188 的独特之处在于其特定的分子结构,使其能够有效抑制磷脂酰胆碱转移蛋白并调节肝脏葡萄糖代谢。 它能够促进胰岛素非依赖性磷酸化关键胰岛素信号传导分子,使其有别于其他类似化合物 .

生物活性

LDN-193188 is a small molecule compound derived from dorsomorphin, primarily recognized for its role as an inhibitor of phosphatidylcholine transfer protein (PC-TP). This compound has garnered attention in various research fields, particularly in the context of metabolic regulation and pluripotent stem cell research. Its biological activity is characterized by its ability to modulate signaling pathways that are crucial for cellular metabolism and differentiation.

Inhibition of PC-TP

This compound inhibits PC-TP, a protein that plays a significant role in lipid metabolism and glucose homeostasis. By inhibiting PC-TP, this compound affects the transfer of phosphatidylcholine, which is vital for maintaining membrane integrity and signaling processes within cells. This inhibition leads to alterations in hepatic glucose production and insulin signaling pathways, making it a compound of interest in diabetes research.

Impact on Insulin Signaling

Research indicates that this compound promotes insulin-independent phosphorylation of key insulin signaling molecules, thereby enhancing glucose uptake and metabolism in liver cells. This mechanism suggests potential therapeutic applications for conditions characterized by insulin resistance, such as type 2 diabetes.

Summary of Biological Activities

| Activity | Description |

|---|---|

| PC-TP Inhibition | Reduces hepatic glucose production. |

| Insulin Signaling | Enhances phosphorylation of insulin signaling molecules without insulin. |

| Stem Cell Research | Used as an alternative to Noggin for inhibiting BMP signaling in pluripotent stem cells. |

Case Studies and Research Findings

- Hepatic Glucose Metabolism : A study by Shishova et al. (2011) demonstrated that genetic ablation or chemical inhibition of PC-TP significantly reduced diet-induced hepatic glucose production, highlighting the role of this compound in metabolic regulation .

- Stem Cell Differentiation : In pluripotent stem cell research, this compound has been utilized to inhibit BMP signaling pathways effectively, showing promise in enhancing the differentiation potential of stem cells into desired lineages .

- Insulin Resistance Models : Wagle et al. (2008) identified small-molecule inhibitors like this compound through high-throughput screening, which showed potential in reversing insulin resistance in cellular models .

属性

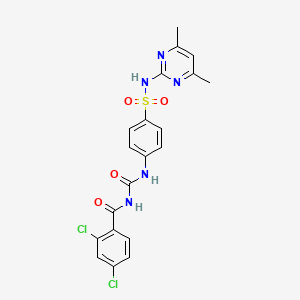

IUPAC Name |

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBDKMEUUNJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。